2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a synthetic heterocyclic derivative featuring a triazolo[4,5-d]pyrimidine core fused with a thioether-linked acetamide moiety. Key structural elements include:
- Triazolo[4,5-d]pyrimidine scaffold: A nitrogen-rich bicyclic system known for its role in modulating biological activity through interactions with enzymes or receptors.
- Thioether bridge: Connects the triazolopyrimidine core to an acetamide group, offering metabolic stability compared to oxygen or carbon analogs.
- 4-(Trifluoromethoxy)phenyl acetamide: The electron-withdrawing trifluoromethoxy group improves resistance to oxidative degradation and influences binding affinity.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-12-2-6-14(7-3-12)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-8-15(9-5-13)31-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCZGGCZSGIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1, a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation.
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1. The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration. Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series.
Biochemical Pathways
The inhibition of lsd1, a known target of similar compounds, can affect various biochemical pathways, including those involved in gene expression and cell differentiation.
Comparison with Similar Compounds
Research Implications and Data Gaps
- Activity Data : and lack biological data for direct comparison. Triazolopyrimidines are often explored as kinase inhibitors or antimicrobials, whereas thiazolopyrimidines may exhibit different target profiles due to sulfur’s polarizability .
- Synthetic Optimization : Microwave-assisted synthesis () could be applied to the target compound to enhance efficiency .
Q & A
Q. What are the key synthetic pathways and critical steps for synthesizing this compound?
The synthesis involves multi-step reactions focusing on constructing the triazolopyrimidine core, followed by functionalization with thioacetamide and aryl groups. Key steps include:
- Triazole ring formation : Cyclocondensation of amidrazones with nitriles under reflux in ethanol .
- Pyrimidine annulation : Reaction with thioglycolic acid derivatives at 80–100°C in DMF to introduce the thioether linkage .
- Acetamide coupling : Amide bond formation using EDCI/HOBt in dichloromethane, monitored by TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | Ethanol, reflux, 12 h | 65–70 | |
| Thioether linkage | DMF, 90°C, 6 h | 50–60 | |
| Acetamide coupling | EDCI/HOBt, DCM, rt, 24 h | 75–80 |
Q. Which spectroscopic and analytical methods are essential for structural characterization?
- NMR spectroscopy : H and C NMR confirm regioselectivity of triazole formation and acetamide substitution patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H] for CHFNOS) .
- HPLC-PDA : Assesses purity (>95%) and detects trace byproducts .
Q. What primary biological activities have been reported for this compound?
- Anticancer activity : IC values of 1.2–3.8 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via kinase inhibition assays .
- Antimicrobial potential : Moderate activity (MIC 16–32 μg/mL) against Staphylococcus aureus and E. coli in broth microdilution assays .
- Mechanistic studies : Caspase-3/7 activation in apoptosis assays suggests pro-apoptotic mechanisms .
Advanced Research Questions
Q. How do structural modifications influence biological efficacy and target selectivity?
- p-Tolyl vs. fluorophenyl substitution : The p-tolyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving IC by 2-fold compared to fluorophenyl analogs .
- Thioether vs. sulfonyl linkers : Thioether groups improve membrane permeability (LogP 3.2 vs. 1.8 for sulfonyl derivatives) but reduce metabolic stability in hepatic microsome assays .
- Trifluoromethoxy group : Electron-withdrawing effects stabilize aryl-acetamide interactions with tyrosine kinases (e.g., EGFR) in molecular docking studies .
Table 2 : Structure-Activity Relationship (SAR) Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| p-Tolyl substitution | ↑ Kinase inhibition (IC ↓ 50%) | |
| Thioether linker | ↑ Cellular uptake (LogP ↑ 1.4) | |
| Trifluoromethoxy group | ↓ Metabolic clearance (t ↑ 2h) |
Q. What strategies mitigate low solubility in pharmacological assays?
- Co-solvent systems : Use 10% DMSO/PBS for in vitro studies, ensuring DMSO ≤0.1% in cell-based assays to avoid cytotoxicity .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size 150 nm, PDI 0.2) improves aqueous solubility 10-fold and enhances tumor accumulation in murine xenograft models .
- Prodrug design : Phosphate ester derivatives increase solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound) without compromising bioactivation in phosphatase-rich tissues .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding in rat plasma) and adjust dosing regimens to maintain free drug concentrations above IC .
- Metabolite identification : LC-MS/MS detects hydroxylated metabolites in liver microsomes, guiding structural optimization to block metabolic hotspots .
- Tumor penetration studies : Use multicellular tumor spheroids (MCTS) to model in vivo diffusion barriers and validate 3D efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
